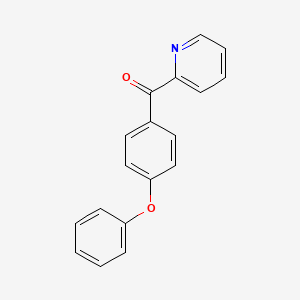

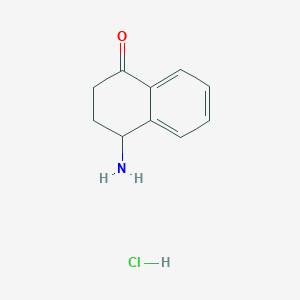

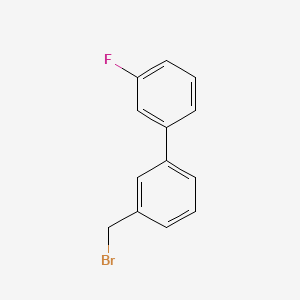

![molecular formula C17H17NO3 B1321754 4-[(4-Phenylbenzoyl)amino]butanoic acid CAS No. 52558-72-2](/img/structure/B1321754.png)

4-[(4-Phenylbenzoyl)amino]butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-Phenylbenzoyl)amino]butanoic acid, also known as 4-PBA, is an organic compound of the carboxylic acid family. It is a white crystalline solid with a melting point of 162-164°C and a molecular weight of 246.26 g/mol. 4-PBA is a versatile compound with a number of potential applications in scientific research. It is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

科学的研究の応用

Antagonistic Properties in Neurological Studies

Research demonstrates that 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid, a structurally related compound, can antagonize the effects of baclofen, a GABAB receptor agonist, in neurological studies. This antagonism provides a tool for investigating the structure-activity relationships of central and peripheral baclofen receptors, which are crucial in understanding various neurological functions and disorders (Beattie et al., 1989).

Inhibition of Synaptosomal Uptake

4-[(4-Phenylbenzoyl)amino]butanoic acid analogs have shown potential in inhibiting synaptosomal uptake of neurotransmitters. Specifically, 4-(4′-Azidobenzoimidylamino)butanoic acid (ABBA) is a potent inhibitor of rat brain synaptosomal γ-aminobutyric acid uptake, suggesting its relevance in neuroscience research for understanding neurotransmitter dynamics (Tunnicliff & Ngo, 1982).

Antinociceptive Effects

Another structurally similar compound, 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid, has been studied for its potential antinociceptive (pain-relieving) effects when administered intrathecally. These properties are important for the development of new analgesic agents and the understanding of pain modulation mechanisms in the spinal cord (Hammond & Moy, 1992).

Synthesis and Chemical Analysis

The synthesis of derivatives of 4-[(4-Phenylbenzoyl)amino]butanoic acid has been explored for various applications, including as intermediates in synthesizing thymidylate syntheses inhibitors, indicating its potential in cancer research and pharmaceutical development (Yuan Guo-qing, 2013).

Receptor Affinity and Pharmacological Evaluation

Studies have also evaluated the affinity of 4-[(4-Phenylbenzoyl)amino]butanoic acid analogs for specific receptors, such as GABAB receptors. This is crucial in pharmacological research for developing new therapeutic agents targeting these receptors (Berthelot et al., 1987).

特性

IUPAC Name |

4-[(4-phenylbenzoyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(20)7-4-12-18-17(21)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRHECSNKPCUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606578 |

Source

|

| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Phenylbenzoyl)amino]butanoic acid | |

CAS RN |

52558-72-2 |

Source

|

| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

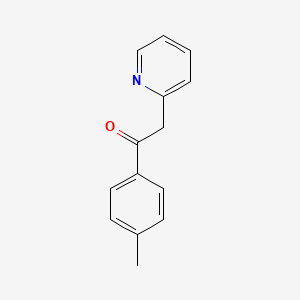

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

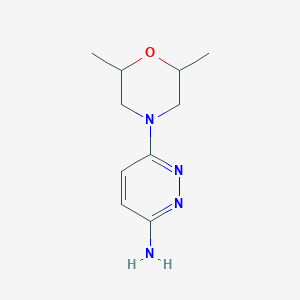

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)